molecular formula C13H13F3O2 B595733 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione CAS No. 111102-83-1

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione

Cat. No.: B595733
CAS No.: 111102-83-1
M. Wt: 258.24
InChI Key: BFGJMUNLVXEJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione is an organic compound with the molecular formula C13H13F3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione typically involves the reaction of trifluoroacetyl chloride with 4-propylbenzene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
  • 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Uniqueness

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions with biological targets and distinct applications compared to its analogs .

Properties

IUPAC Name

4,4,4-trifluoro-1-(4-propylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c1-2-3-9-4-6-10(7-5-9)11(17)8-12(18)13(14,15)16/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGJMUNLVXEJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229858
Record name 4,4,4-Trifluoro-1-(4-propylphenyl)-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111102-83-1
Record name 4,4,4-Trifluoro-1-(4-propylphenyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111102-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluoro-1-(4-propylphenyl)-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.